N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea is a complex organic compound that features a combination of pyrazole, benzamide, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea typically involves multiple steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by reacting pyrazole with bromine under controlled conditions.
Synthesis of 4-iodo-2-methylphenyl isothiocyanate: This involves the reaction of 4-iodo-2-methylphenylamine with thiophosgene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea can undergo various chemical reactions:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole and benzamide groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The pyrazole and benzamide groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 4-iodo-2-methylphenyl isothiocyanate
- 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine hydrochloride
Uniqueness
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C19H16BrIN4OS |
---|---|
Molecular Weight |
555.2g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H16BrIN4OS/c1-12-8-16(21)6-7-17(12)23-19(27)24-18(26)14-4-2-13(3-5-14)10-25-11-15(20)9-22-25/h2-9,11H,10H2,1H3,(H2,23,24,26,27) |
InChI Key |
GZCRRQXBGWGGPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.